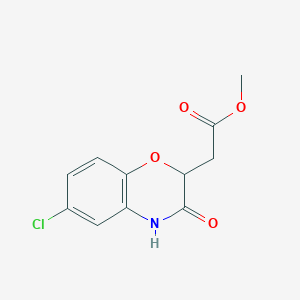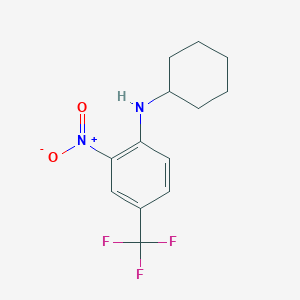
N-cyclohexyl-2-nitro-4-(trifluoromethyl)aniline
Vue d'ensemble
Description
N-cyclohexyl-2-nitro-4-(trifluoromethyl)aniline, also known as CTFA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a yellow crystalline powder that is used in the synthesis of various organic compounds.
Applications De Recherche Scientifique
Electron Transport Materials
N-cyclohexyl-2-nitro-4-(trifluoromethyl)aniline has been explored for its applications as an electron transport material in positive charge electrophotography. A study synthesized N-(Nitrofluorenylidene)anilines, which showed high compatibility with polycarbonate and good properties as electron transport materials. This implies potential use in electrophotographic processes, particularly in fields related to imaging and printing technologies (Matsui, Fukuyasu, Shibata, & Muramatsu, 1993).
Spectroscopic Analysis
The compound has been the subject of spectroscopic investigations, particularly using Fourier transform infrared (FT-IR) and FT-Raman spectra. These studies have provided insights into the vibrational, structural, and thermodynamic characteristics of N-cyclohexyl-2-nitro-4-(trifluoromethyl)aniline. Such analyses are crucial for understanding its molecular and electronic properties, which could have implications in fields like material science and molecular physics (Saravanan, Balachandran, & Viswanathan, 2014).
Detection in Biological Material
The compound has been studied for its detectability in biological material using techniques like thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), and electron spectrophotometry. This research is significant for forensic science and toxicology, particularly in cases where exposure to this compound is a concern (Shormanov, Andreeva, & Omel'chenko, 2016).
Catalytic Applications
N-cyclohexyl-2-nitro-4-(trifluoromethyl)aniline is also relevant in the field of catalysis. Research has shown its transformation into aniline through catalytic processes. Understanding the mechanism of such reactions is vital for the chemical industry, especially in the production of anilines which are key intermediates for manufacturing various chemicals (Sheng, Qi, Lin, Hu, Sun, & Lin, 2016).
Propriétés
IUPAC Name |
N-cyclohexyl-2-nitro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2/c14-13(15,16)9-6-7-11(12(8-9)18(19)20)17-10-4-2-1-3-5-10/h6-8,10,17H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHMYXNNTXMCIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397365 | |
| Record name | N-cyclohexyl-2-nitro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-nitro-4-(trifluoromethyl)aniline | |
CAS RN |
87815-78-9 | |
| Record name | N-cyclohexyl-2-nitro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


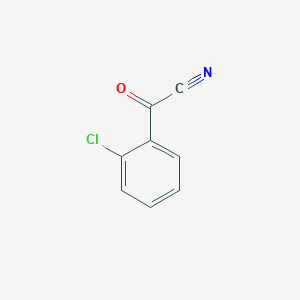
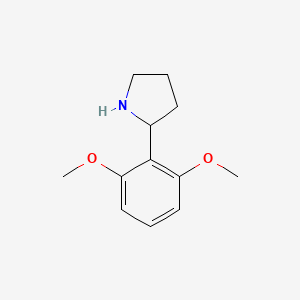
![6-Tosyl-6-azabicyclo[3.1.0]hexane](/img/structure/B1598583.png)
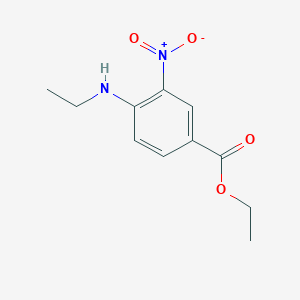

![2-[(1-ethoxycarbonyl-3-phenyl-propyl)amino]propanoic Acid](/img/structure/B1598587.png)
![2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1598589.png)
![1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B1598590.png)
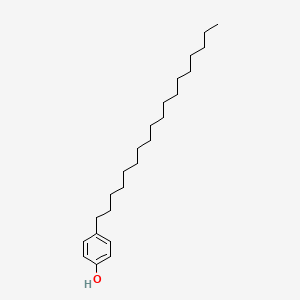
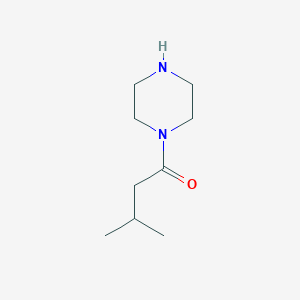
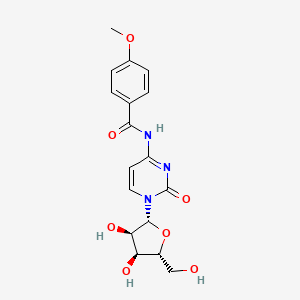
![2-[[4-amino-2-[[2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[(2,4-diamino-4-oxobutanoyl)amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid](/img/structure/B1598598.png)
